2-acetamido-N-benzyl-3-hydroxypropanamide

Overview

Description

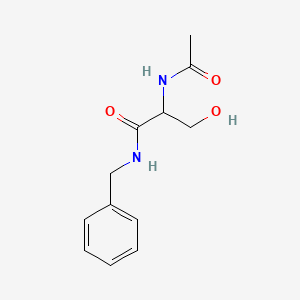

2-Acetamido-N-benzyl-3-hydroxypropanamide (CAS: 171623-02-2) is a chiral compound (R-configuration) recognized as a key intermediate and process-related impurity in the synthesis of lacosamide, an anticonvulsant drug . Its structure features a hydroxypropanamide backbone substituted with an acetamido group at position 2 and a benzyl group at the N-terminal (Fig. 1). The compound is synthesized via acetylation of (R)-2-amino-N-benzyl-3-hydroxypropanamide using acetic anhydride or through coupling reactions involving N-acetylserine and benzylamine under controlled conditions . Analytical characterization includes IR, 1H-NMR, 13C-NMR, and mass spectrometry, with a molecular ion peak at m/z 237.1231 (ESI-MS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-benzyl-3-hydroxypropanamide involves the reaction of a precursor compound with acetic anhydride in a suitable solvent . The precursor compound, typically (2R)-2-amino-N-benzyl-3-methoxypropanamide, is acetylated using acetic anhydride in the presence of a base and solvent to isolate the crude compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach involves chemical synthesis using standard organic chemistry techniques and purification processes to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-N-benzyl-3-hydroxypropanamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acetic anhydride, bases, and solvents such as methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, acetylation of the precursor compound results in the formation of this compound .

Scientific Research Applications

Anticonvulsant Properties

Research indicates that 2-acetamido-N-benzyl-3-hydroxypropanamide exhibits significant anticonvulsant activity, making it a candidate for treating seizure disorders. Its mechanism involves:

- Modulation of gamma-aminobutyric acid (GABA) receptors, which are crucial for neurotransmission regulation.

- Enhancement of slow inactivation of voltage-gated sodium channels, similar to other antiepileptic drugs like lacosamide .

Anticancer Potential

The compound has also been evaluated for anticancer properties. Preliminary studies suggest:

- In vitro activity against various cancer cell lines.

- Potential for development into therapeutic agents targeting specific cancer pathways.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Acetylation : Using acetic anhydride to introduce the acetamido group.

- Hydroxylation : Introducing the hydroxyl group through selective reduction processes.

These synthesis routes require careful control of reaction conditions to ensure high yields and purity .

Several studies have documented the effects and applications of this compound:

-

Anticonvulsant Efficacy :

- A study demonstrated that modifications to the compound's structure could enhance its anticonvulsant efficacy through QSAR modeling techniques.

-

Anticancer Activity :

- In vitro tests showed that the compound inhibited the growth of specific cancer cell lines, suggesting its potential as a lead compound for drug development in oncology.

- Forced Degradation Studies :

Mechanism of Action

The mechanism of action of 2-acetamido-N-benzyl-3-hydroxypropanamide involves the inhibition of protein kinases, which are enzymes that regulate various cellular processes. By inhibiting these kinases, the compound induces apoptosis in human cancer cells, leading to cell death .

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Comparison with Structurally Similar Compounds

2-Amino-N-benzyl-3-hydroxypropanamide (Compound 12)

- Structural Difference : Lacks the acetyl group at position 2.

- Role : Precursor to 2-acetamido-N-benzyl-3-hydroxypropanamide during lacosamide synthesis.

- Stability: Less stable due to the free amino group, which increases susceptibility to oxidation and degradation .

- Analytical Data : Molecular ion at m/z 195.0 [M+H]⁺ (ESI-MS) .

2-Acetamido-N-benzylacrylamide (Compound 3)

- Structural Difference : Contains an acrylamide moiety (α,β-unsaturated carbonyl) instead of a hydroxypropanamide backbone.

- Role : Degradation product of lacosamide under basic conditions .

- Reactivity : Higher electrophilicity due to the conjugated double bond, making it prone to Michael addition reactions.

- Analytical Data : Molecular ion at m/z 219.1130 [M+H]⁺ (ESI-MS) .

(S)-2-Acetamido-N-benzyl-3-methoxypropanamide (Lacosamide S-Enantiomer)

- Structural Difference : Methoxy group replaces the hydroxyl group at position 3; S-configuration at the chiral center.

- Role : Pharmacologically inactive enantiomer of lacosamide .

- Physicochemical Impact : Reduced polarity compared to the hydroxy analog, leading to differences in solubility and metabolic pathways .

- CAS Number : 175481-37-5 .

N-Benzylacetamide

- Structural Difference : Simplified structure lacking the hydroxypropanamide chain.

- Role : Byproduct during lacosamide synthesis via incomplete coupling reactions .

- Analytical Data : Molecular ion at m/z 150.0913 [M+H]⁺ (ESI-MS) .

Table 2: Comparative Analysis of Structural and Functional Properties

Implications of Structural Modifications

- Hydroxy vs. Methoxy Groups : The hydroxyl group in this compound enhances hydrogen bonding capacity, increasing solubility in polar solvents compared to the methoxy analog .

- Acetamido vs. Amino Groups: Acetylation improves stability by protecting the amino group from oxidative degradation, critical for maintaining the integrity of lacosamide during storage .

- Stereochemical Impact : The R-configuration in this compound is essential for its role as a lacosamide precursor, while the S-enantiomer lacks therapeutic activity .

Biological Activity

2-Acetamido-N-benzyl-3-hydroxypropanamide is a chemical compound with the molecular formula . This compound has garnered attention due to its potential biological activities, particularly in the context of cancer research. It functions primarily as a kinase inhibitor, affecting various biochemical pathways associated with cell growth and apoptosis.

The primary mechanism of action for this compound involves the inhibition of protein kinases. This inhibition leads to significant alterations in cellular signaling pathways, particularly those governing cell proliferation and survival. The compound has been shown to induce apoptosis in human cancer cells, making it a candidate for further investigation in cancer therapeutics.

Cellular Effects

Research indicates that this compound exerts its effects predominantly on human cancer cell lines. The compound's ability to trigger apoptotic pathways has been documented, highlighting its potential as an anticancer agent.

The interaction of this compound with protein kinases results in the modulation of several key biochemical pathways. This includes pathways involved in:

- Cell Growth : Inhibition of kinases can lead to reduced cell proliferation.

- Cell Cycle Regulation : The compound may interfere with the progression of the cell cycle, contributing to its apoptotic effects.

- Signal Transduction : By altering kinase activity, the compound can impact various signaling cascades critical for cell survival.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound. Below are summarized findings from notable research:

| Study | Objective | Findings |

|---|---|---|

| Study A (2023) | Evaluate anticancer properties | Demonstrated significant apoptosis induction in breast cancer cell lines. |

| Study B (2024) | Investigate kinase inhibition | Confirmed that the compound inhibits specific protein kinases involved in tumor growth. |

| Study C (2025) | Assess cellular effects | Showed reduced cell viability in lung cancer cells treated with varying concentrations of the compound. |

Mechanistic Insights

The following mechanisms have been proposed based on current research:

- Inhibition of Specific Kinases : The compound selectively targets certain kinases that are overactive in cancer cells, leading to decreased signaling for survival and proliferation.

- Induction of Apoptosis : Through its interaction with cellular machinery, it promotes programmed cell death, which is crucial for eliminating cancerous cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Lacosamide | Related structure | Used as an anticonvulsant; potential overlap in kinase inhibition |

| 2-Acetamido-N-benzyl-3-methoxypropanamide | Methoxy substitution | May exhibit different biological activities compared to hydroxy derivative |

| N-benzyl-2-hydroxypropanamide | Hydroxy group presence | Demonstrates diverse biological interactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-acetamido-N-benzyl-3-hydroxypropanamide, and how can reaction conditions be optimized?

- The compound can be synthesized via a multi-step amidation process. For example, starting with hydroxypropanamide derivatives, introduce the acetamido group using acetylation reagents (e.g., acetic anhydride) under controlled pH (~7–8) to minimize side reactions. The N-benzyl group can be introduced via nucleophilic substitution or reductive amination, requiring anhydrous conditions and catalysts like palladium or nickel . Optimization involves monitoring reaction progress via TLC or HPLC, adjusting temperature (40–60°C), and using polar aprotic solvents (e.g., DMF) to enhance solubility .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm backbone structure via H NMR (e.g., δ 7.3 ppm for benzyl aromatic protons, δ 2.0 ppm for acetamido methyl group) and C NMR (e.g., carbonyl signals at ~170 ppm) .

- HPLC : Assess purity (>98%) using a C18 column, isocratic elution (acetonitrile/water, 60:40), and UV detection at 254 nm .

- Mass Spectrometry : Verify molecular weight (e.g., [M+H] at m/z 265.1) via ESI-MS .

Q. What are the stability considerations for this compound under varying storage conditions?

- The compound is stable at room temperature in inert atmospheres (argon/nitrogen) but prone to hydrolysis in humid environments. Store desiccated at −20°C in amber vials. Avoid prolonged exposure to light, as the hydroxy group may oxidize. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) can quantify degradation products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity or biological interactions of this compound?

- Quantum mechanical calculations (e.g., DFT) can map electron density to predict nucleophilic/electrophilic sites. Molecular docking studies (using AutoDock Vina) may reveal binding affinities for targets like enzymes (e.g., proteases) or receptors. For example, the benzyl group’s π-π stacking potential and the hydroxy group’s hydrogen-bonding capacity can be modeled to prioritize synthesis of derivatives with enhanced activity .

Q. How should researchers address contradictory data in literature regarding the compound’s biological activity?

- Contradictions often arise from assay variability (e.g., cell line differences, compound purity). Mitigation strategies include:

- Standardized Assays : Replicate experiments using identical conditions (e.g., IC determination in HEK293 vs. HeLa cells).

- Batch Validation : Ensure compound purity via orthogonal methods (HPLC, NMR) before testing.

- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What methodologies are effective for studying the compound’s mechanism of action in enzyme inhibition?

- Kinetic Studies : Use Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) by varying substrate concentrations.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) between the compound and target enzymes.

- X-ray Crystallography : Resolve 3D structures of enzyme-inhibitor complexes to identify critical interactions (e.g., hydrogen bonds with catalytic residues) .

Q. Methodological Guidance Table

Properties

IUPAC Name |

2-acetamido-N-benzyl-3-hydroxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9(16)14-11(8-15)12(17)13-7-10-5-3-2-4-6-10/h2-6,11,15H,7-8H2,1H3,(H,13,17)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKSCJLQKGLSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CO)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.